molecular formula C39H68N2O8 B10815467 Coleneuramide CAS No. 204200-47-5

Coleneuramide

Cat. No.: B10815467
CAS No.: 204200-47-5
M. Wt: 693.0 g/mol
InChI Key: CHMRTBYTCBDIRG-JQZMMWJVSA-N
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Description

Coleneuramide is a cholestane amide conjugate that was originally developed by Mitsubishi Pharma Corporation. It has been shown to enhance the effect of nerve growth factor on cell survival and tyrosine phosphorylation in PC12 cells. This compound is believed to act directly on the TrkA receptor .

Chemical Reactions Analysis

Coleneuramide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Coleneuramide has several scientific research applications, including:

Mechanism of Action

Coleneuramide exerts its effects by acting directly on the TrkA receptor. It enhances the effect of nerve growth factor on cell survival and tyrosine phosphorylation. The molecular targets and pathways involved include the TrkA pathway, which regulates neuronal differentiation and viability .

Comparison with Similar Compounds

Coleneuramide belongs to the class of steroidal glycosides, which are sterol lipids containing a carbohydrate moiety glycosidically linked to the steroid skeleton. Similar compounds include:

This compound is unique in its ability to enhance the effect of nerve growth factor on cell survival and tyrosine phosphorylation, making it a valuable compound for research in nervous system diseases and related fields.

Properties

CAS No.

204200-47-5

Molecular Formula

C39H68N2O8

Molecular Weight

693.0 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-N-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxamide

InChI

InChI=1S/C39H68N2O8/c1-22(2)9-8-10-23(3)28-13-14-29-27-12-11-25-19-26(15-17-37(25,5)30(27)16-18-38(28,29)6)41-36(47)39(48-7)20-31(44)33(40-24(4)43)35(49-39)34(46)32(45)21-42/h22-23,25-35,42,44-46H,8-21H2,1-7H3,(H,40,43)(H,41,47)/t23-,25+,26-,27+,28-,29+,30+,31+,32-,33-,34-,35-,37+,38-,39-/m1/s1

InChI Key

CHMRTBYTCBDIRG-JQZMMWJVSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)NC(=O)[C@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)OC)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)NC(=O)C5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)OC)C)C

Origin of Product

United States

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